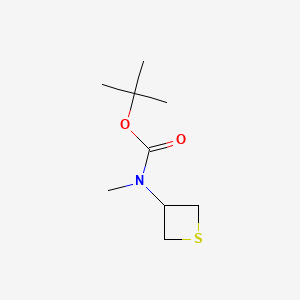
Tert-butyl (thietan-3-YL)methylcarbamate
Description
Tert-butyl (thietan-3-yl)methylcarbamate (CAS: 1337882-00-4) is a carbamate derivative featuring a thietane (three-membered sulfur-containing ring) moiety and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, while the thietane ring introduces steric strain and sulfur-based reactivity.
Propriétés
Numéro CAS |
1337882-00-4 |
|---|---|
Formule moléculaire |
C9H17NO2S |
Poids moléculaire |
203.3 |
Nom IUPAC |
tert-butyl N-(thietan-3-ylmethyl)carbamate |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-7-5-13-6-7/h7H,4-6H2,1-3H3,(H,10,11) |
Clé InChI |
ZRHBISQHQGUJJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1CSC1 |
Synonymes |
Tert-butyl (thietan-3-yl)methylcarbamate |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl (thietan-3-yl)methylcarbamate and analogous carbamates:
*Estimated molecular weights based on chemical formulas where exact data is unavailable.
Structural and Functional Analysis
Core Carbamate Group : All compounds share the Boc-protected carbamate group, which confers stability under basic conditions and facilitates deprotection under acidic conditions. This feature is critical for amine protection in multi-step syntheses .
Heterocyclic vs. Pyridine derivatives (e.g., ) exhibit aromatic nitrogen, enabling hydrogen bonding and metal coordination, which are absent in the thietane-based compound . Azetidine-containing carbamates () feature a saturated nitrogen ring, offering distinct basicity and conformational flexibility .
Electron-Withdrawing/Donating Groups: Halogenated phenyl carbamates (e.g., 1b in ) leverage bromo/chloro substituents to enhance electrophilic reactivity and enzyme binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


